2-(Cyclohexyloxy)ethylamine hydrochloride
Overview
Description
2-(Cyclohexyloxy)ethylamine Hydrochloride (CAS# 1193387-70-0) is a useful research chemical . It is a heterocyclic organic compound with a molecular weight of 179.69 and a molecular formula of C8H18ClNO .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyclohexyloxyethanamine;hydrochloride . The canonical SMILES representation is C1CCC(CC1)OCCN.Cl . The InChI Key is ODXZQIXNOIOPRY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.69 . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Chemical Interactions and Capture Applications The compound ethylamine hydrochloride (EaCl), related to 2-(Cyclohexyloxy)ethylamine hydrochloride, has been found to form deep eutectic solvents (DESs) with phenol, featuring notably low viscosity. The strong hydrogen-bond donating abilities of EaCl and phenol provide dual active sites for robust interaction with ammonia (NH3), leading to high capacities of NH3 absorption even at low pressures. This unprecedented finding highlights the potential of EaCl in chemical capture applications (Jiang et al., 2020).
Antibacterial Applications In another study, ethylamine hydrochloride was utilized to synthesize ethylamine hydroxyethyl chitosan (EHCs), a derivative from chitosan. The resulting EHCs demonstrated good water solubility across a range of molecular weights and exhibited antibacterial activities against Escherichia coli (E. coli), as confirmed by optical density methods. This showcases the potential use of ethylamine hydrochloride-related compounds in creating antibacterial agents (Xie et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyclohexyloxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXZQIXNOIOPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672571 | |
Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-70-0 | |
Record name | 2-(Cyclohexyloxy)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-aminoethoxy)cyclohexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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